Aluminum triacrylate

Overview

Description

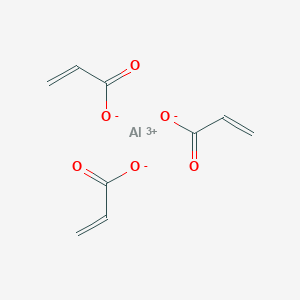

Aluminum triacrylate is an organometallic compound that consists of aluminum ions coordinated with three acrylate ligands. This compound is of significant interest due to its potential applications in various fields, including materials science and polymer chemistry. The presence of acrylate groups allows for polymerization, making it useful in creating advanced materials with specific properties.

Mechanism of Action

Target of Action

Aluminum triacrylate, also known as aluminum acrylate , is a type of organo-metal salt . It is primarily used as a reactive filler in elastomers . The primary targets of this compound are the polymer matrices in which it is incorporated. It interacts with these matrices to enhance their properties, such as tensile strength, hardness, and abrasion resistance .

Mode of Action

This compound interacts with its targets through a process of homopolymerization and graft copolymerization . This occurs during the curing of the elastomer composites by peroxide . The compound’s interaction with its targets results in enhanced mechanical properties of the elastomer .

Biochemical Pathways

For instance, aluminum can affect the metabolism in humans, influencing the absorption, transport, tissue distribution, and excretion of the metal

Pharmacokinetics

Aluminum exposure can occur through diet, antacids, buffered analgesics, and vaccination . The body burden of aluminum from these sources is significantly less than the safe body burden modeled using regulatory minimal risk levels .

Result of Action

The primary result of the action of this compound is the enhancement of the properties of the elastomers in which it is used. This includes an increase in tensile strength, modulus, hardness, elongation-at-break, and abrasion resistance . These improvements make the elastomers more durable and cost-effective .

Action Environment

The action of this compound is influenced by the environment in which it is used. For instance, in the process of photopolymerization, followed by annealing, the shape of the ceramic can be maintained for further use in molding using stereolithographic 3D printing . The environment’s temperature also plays a role, as the highest shrinkage of a ceramic product occurs in the range of 200–400°C .

Biochemical Analysis

Biochemical Properties

Aluminum triacrylate plays a significant role in biochemical reactions, particularly in polymerization processes. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound can interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions can lead to changes in enzyme activity, affecting the overall biochemical pathways in which these enzymes are involved. Additionally, this compound can bind to proteins, altering their structure and function, which can have downstream effects on cellular processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to increased oxidative stress in cells, resulting in the activation of signaling pathways related to stress responses . This compound can also alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in metabolism and cell survival . Furthermore, this compound can disrupt cellular metabolism by interfering with metabolic enzymes and pathways, leading to altered energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to biomolecules, such as proteins and nucleic acids. This binding can lead to enzyme inhibition or activation, depending on the specific interaction . For instance, this compound can inhibit the activity of enzymes involved in DNA repair, leading to increased DNA damage and genomic instability . Additionally, this compound can activate signaling pathways by binding to receptors on the cell surface, leading to changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function . For example, prolonged exposure to this compound can lead to the accumulation of oxidative damage in cells, resulting in decreased cell viability and function . Additionally, the degradation products of this compound can have different biochemical properties, further influencing its effects on cells and tissues over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function and overall health. At higher doses, it can lead to toxic or adverse effects, such as increased oxidative stress, inflammation, and tissue damage . Studies have also shown that there may be threshold effects, where a certain dosage level leads to a significant increase in adverse effects . It is important to carefully consider the dosage when studying the effects of this compound in animal models to avoid potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to oxidative stress and energy metabolism. It interacts with enzymes and cofactors involved in these pathways, leading to changes in metabolic flux and metabolite levels . For example, this compound can inhibit the activity of enzymes involved in the citric acid cycle, leading to decreased energy production and altered metabolic homeostasis . Additionally, this compound can affect the levels of metabolites involved in oxidative stress responses, further influencing cellular function and health .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for understanding its effects on cellular function. This compound can be transported into cells through various transporters and binding proteins . Once inside the cell, it can localize to different cellular compartments, such as the cytoplasm, nucleus, and mitochondria . The distribution of this compound within cells can influence its interactions with biomolecules and its overall effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is important for understanding its activity and function. Studies have shown that this compound can localize to specific compartments or organelles within cells, such as the cell wall, nucleus, and chloroplasts . This localization can be influenced by targeting signals or post-translational modifications that direct this compound to specific cellular locations . The subcellular localization of this compound can affect its interactions with biomolecules and its overall impact on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Aluminum triacrylate can be synthesized through several methods. One common approach involves the reaction of aluminum powder with acrylic acid. The reaction typically requires heating to around 100°C to facilitate the formation of the desired product. Additionally, aluminum foil pretreated with abrasive paper can be used as a source of aluminum . Copper shavings are sometimes added to speed up the reaction .

Industrial Production Methods: In industrial settings, this compound is often produced using aluminum isopropylate as a precursor. The isopropyl groups in aluminum isopropylate are replaced with acrylic groups through a reaction with acrylic acid . This method allows for the efficient production of this compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions: Aluminum triacrylate undergoes various chemical reactions, including polymerization, thermal decomposition, and reactions with other metal salts.

Common Reagents and Conditions:

Polymerization: The acrylate groups in this compound can undergo radical polymerization in the presence of a photoinitiator.

Thermal Decomposition: Upon heating, this compound decomposes, releasing acrylic acid and forming aluminum oxide.

Major Products Formed:

Polymerization: The major product is a polymer network that incorporates aluminum ions, which can be used in advanced materials.

Thermal Decomposition: The primary products are aluminum oxide and acrylic acid.

Scientific Research Applications

Aluminum triacrylate has a wide range of applications in scientific research:

Materials Science: It is used in the synthesis of preceramic precursors for stereolithographic 3D printing of corundum ceramics.

Polymer Chemistry: The compound is utilized in the formation of polymer networks with specific mechanical and thermal properties.

Biomedical Applications: Due to its ability to form biocompatible polymers, this compound is explored for use in medical devices and implants.

Industrial Applications: It is used as a binder in the production of high-performance materials, such as coatings and adhesives.

Comparison with Similar Compounds

Aluminum Isopropylate: Used as a precursor in the synthesis of aluminum triacrylate.

Aluminum Hydroxoacrylate: Another aluminum acrylate compound with similar properties.

Aluminum Oxide: A product of the thermal decomposition of this compound.

Uniqueness: this compound is unique due to its ability to form polymer networks through radical polymerization. This property makes it particularly valuable in the production of advanced materials with specific mechanical and thermal properties. Its versatility in various applications, from 3D printing to biomedical devices, sets it apart from other aluminum compounds .

Properties

CAS No. |

15743-20-1 |

|---|---|

Molecular Formula |

C3H4AlO2 |

Molecular Weight |

99.04 g/mol |

IUPAC Name |

aluminum;prop-2-enoate |

InChI |

InChI=1S/C3H4O2.Al/c1-2-3(4)5;/h2H,1H2,(H,4,5); |

InChI Key |

HKPJRGXAMFGTMD-UHFFFAOYSA-N |

SMILES |

C=CC(=O)[O-].C=CC(=O)[O-].C=CC(=O)[O-].[Al+3] |

Canonical SMILES |

C=CC(=O)O.[Al] |

Key on ui other cas no. |

15743-20-1 |

Pictograms |

Irritant; Environmental Hazard |

Related CAS |

79-10-7 (Parent) |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does aluminum triacrylate interact with ethylene propylene diene monomer (EPDM) and what are the downstream effects on the material properties?

A1: this compound acts as a reactive filler in EPDM, leading to significant improvements in mechanical properties. [, ] It achieves this through two primary mechanisms:

- Ionic Crosslinking: Unlike conventional fillers like carbon black which primarily enhance physical crosslinking, this compound introduces ionic crosslinks within the EPDM matrix. [] This is due to the reactive acrylate groups of this compound.

- Enhanced Filler-Matrix Interaction: this compound improves the interaction between the filler particles (including itself and any carbon black present) and the EPDM matrix. [] This leads to a more homogenous dispersion of fillers and contributes to the enhanced mechanical properties.

Q2: What is the impact of varying this compound loading on the curing characteristics of carbon black-filled EPDM?

A2: Increasing the loading of this compound in carbon black-filled EPDM influences the curing kinetics. [] This is because the combination of carbon black (promoting physical crosslinking) and this compound (introducing ionic crosslinking) results in a complex interplay of curing mechanisms. Studies using rheometers have shown that these altered curing characteristics are dose-dependent, meaning the specific changes in curing time and behavior will vary based on the amount of this compound added. []

Q3: How does the morphology of the EPDM composite change with the addition of this compound?

A3: Scanning electron microscope analysis of fractured surfaces reveals that this compound significantly alters the morphology of EPDM/carbon black composites. [] The presence of this compound, especially when used as a partial substitute for carbon black, leads to a more homogeneous dispersion of fillers within the EPDM matrix. [] This improved filler-matrix interaction is visually evident in the micrographs and contributes to the enhanced mechanical properties observed in these composites.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.